2,5-dihydrofuran-3-carbonitrile
Description
Significance of Dihydrofuran Scaffolds in Advanced Organic Synthesis
Dihydrofuran scaffolds are five-membered heterocyclic rings containing an oxygen atom and a double bond. These structures are integral to a wide array of natural products and synthetic compounds, many of which exhibit significant biological activities. researchgate.netnih.govacs.org The dihydrofuran core, which consists of an aryl ring fused to a dihydrofuran ring, is a key structural motif in numerous biologically active compounds and serves as a crucial precursor for creating complex organic frameworks. nih.gov The versatility of dihydrofuran scaffolds makes them attractive starting materials for the synthesis of more complex molecules, including various natural products and pharmaceuticals. researchgate.netnih.gov
The synthesis of substituted dihydrofurans is an active area of research in organic chemistry. researchgate.net Various synthetic methodologies have been developed to construct these valuable heterocyclic systems. These methods often involve transition metal-catalyzed reactions, cycloadditions, and other named reactions that allow for the controlled introduction of substituents onto the dihydrofuran ring. organic-chemistry.orgorganic-chemistry.orgacs.org The ability to functionalize the dihydrofuran scaffold at different positions provides access to a diverse range of molecular architectures with potential applications in medicinal chemistry and materials science.
Role of Nitrile Functionality in Heterocyclic Synthesis
The nitrile, or cyano, group (–C≡N) is a highly versatile functional group in organic synthesis. nih.gov Its unique electronic properties, characterized by a nucleophilic nitrogen atom and an electrophilic carbon center, allow it to participate in a wide variety of chemical transformations. nih.govresearchgate.net The nitrile group can be converted into numerous other functional groups, including amines, carboxylic acids, and amides, making it a valuable synthetic handle. researchgate.netmdpi.com
In the context of heterocyclic synthesis, the nitrile group plays a pivotal role. It can act as a precursor for the formation of nitrogen-containing heterocycles through various reactions such as cycloadditions and intramolecular cyclizations. nih.govresearchgate.netmdpi.com For instance, the nitrile group can participate in [3+2] cycloadditions with azides to form tetrazoles or undergo intramolecular insertion into alkyne bonds to construct fused ring systems. nih.gov Furthermore, the strong electron-withdrawing nature of the nitrile group can activate adjacent positions in a molecule, facilitating nucleophilic attack and enabling the construction of diverse heterocyclic frameworks. The nitrile's ability to act as a hydrogen bond acceptor also influences the conformation and binding properties of molecules. nih.gov
Positional Isomerism in Dihydrofuran Carbonitriles and Research Implications
Positional isomers are constitutional isomers that share the same carbon skeleton and functional groups but differ in the position of those functional groups on the carbon chain. unacademy.comlibretexts.orglibretexts.org In the case of dihydrofuran carbonitriles, the position of the nitrile group on the dihydrofuran ring gives rise to different isomers. For example, 2,5-dihydrofuran-3-carbonitrile and 2,3-dihydrofuran-4-carbonitrile are positional isomers.
The location of the nitrile group has significant implications for the chemical reactivity and properties of the molecule. The electronic environment of the nitrile group and the adjacent atoms changes with its position, which in turn affects the molecule's participation in chemical reactions. For instance, the proximity of the nitrile group to the double bond and the oxygen atom in the dihydrofuran ring will influence its electrophilicity and its ability to participate in cycloaddition or nucleophilic addition reactions.
The different positional isomers of dihydrofuran carbonitrile can serve as precursors to distinct classes of heterocyclic compounds. Researchers can strategically choose a particular isomer to achieve a desired synthetic outcome. For example, the synthesis of fused heterocyclic systems might be favored by one isomer over another due to the specific arrangement of the reactive sites. This highlights the importance of understanding and controlling positional isomerism in the design of synthetic strategies for novel and complex molecules.
Structure
3D Structure
Properties
Molecular Formula |
C5H5NO |
|---|---|
Molecular Weight |
95.10 g/mol |
IUPAC Name |
2,5-dihydrofuran-3-carbonitrile |
InChI |
InChI=1S/C5H5NO/c6-3-5-1-2-7-4-5/h1H,2,4H2 |
InChI Key |
YXUASIAWVURRED-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(CO1)C#N |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 2,5 Dihydrofuran 3 Carbonitrile Derivatives
Regioselective Transformations and Rearrangements
Regioselectivity is a cornerstone of the synthetic utility of 2,5-dihydrofuran-3-carbonitrile derivatives, allowing for precise control over the outcomes of chemical reactions. These transformations often lead to novel molecular frameworks through carefully orchestrated rearrangements.
The migration of the cyano group in dihydrofuran systems is a notable rearrangement that can be influenced by reaction conditions and the substrate's substitution pattern. This phenomenon allows for the synthesis of isomeric products that might be otherwise difficult to access.
The introduction of a hydroxyl group at specific positions within the 2,5-dihydrofuran (B41785) ring can be achieved with high selectivity. For instance, 2-amino-4,5-dihydrofuran-3,4-dicarbonitriles can undergo photooxidative ring transformation to yield 2,5-dihydro-5-hydroxy-2-oxopyrrole-3-carbonitriles. rsc.org This selective hydroxylation is a key step in the synthesis of various functionalized heterocyclic compounds.
Oxidative Transformations to Furan (B31954) Carbonitriles
The aromatization of this compound derivatives to their corresponding furan carbonitriles is a significant oxidative transformation. rsc.org This process can be achieved through thermal methods, converting 2-amino-4,5-dihydrofuran-3,4-dicarbonitriles into 2-aminofuran-3-carbonitriles. rsc.org The resulting furan carbonitriles are valuable intermediates in the synthesis of a variety of organic compounds, including those with potential applications in materials science and medicinal chemistry. For example, a copper-catalyzed reaction of O-acetyl oximes with β-ketonitriles can produce polysubstituted 3-cyanofurans under redox-neutral conditions. nih.gov
An approach for synthesizing 3-(furan-2-yl)-1,3-di(het)arylprop-2-en-1-ones involves the oxidative dearomatization of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones, which is then followed by a cyclization of the resulting di(het)aryl-substituted 2-ene-1,4,7-triones. nih.gov This transformation is related to the Paal-Knorr furan synthesis. nih.gov
Hydrogenation and Dehydrogenation Pathways
The hydrogenation of the 2,5-dihydrofuran ring system is a critical transformation for producing saturated tetrahydrofuran (B95107) derivatives. Catalytic hydrogenation of 2,5-dihydrofuran over palladium-based catalysts, such as Pd-M(Ce,Ca,Fe)/γ-Al2O3, has been shown to be effective in producing tetrahydrofuran with high conversion and selectivity. gychbjb.com The introduction of promoters like iron can enhance the adsorption of the C=C double bond on the catalyst surface, thereby improving the efficiency of the hydrogenation process. gychbjb.com
Conversely, dehydrogenation reactions can be employed to introduce unsaturation, leading to the formation of furan or other unsaturated heterocyclic systems. These pathways are essential for modifying the electronic properties and reactivity of the dihydrofuran core.
Hydrolytic Conversions (e.g., Dihydrofuran Imines to Dihydrofuranones)
The hydrolysis of imines to ketones or aldehydes is a fundamental reaction in organic chemistry. masterorganicchemistry.com In the context of dihydrofuran chemistry, the hydrolysis of dihydrofuran imines provides a direct route to dihydrofuranones. This conversion typically proceeds under acidic conditions where the imine is protonated, making it more susceptible to nucleophilic attack by water. masterorganicchemistry.comchemistrysteps.com The resulting intermediate then eliminates an amine to form the corresponding ketone, in this case, a dihydrofuranone. chemistrysteps.com For instance, mild acidic hydrolysis of 2-amino-4,5-dihydrofuran-3,4-dicarbonitriles leads to tetrahydro-2-oxofuran-3,4-dicarbonitriles. rsc.org
Cycloaddition Reactions of Related Furan Nitrile Oxides
Furan nitrile oxides are reactive intermediates that can participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. researchgate.netresearchgate.net These reactions are a powerful tool for constructing five-membered heterocyclic rings, including isoxazolines and isoxazoles. researchgate.netyoutube.com For example, 5-hydroxymethyl-furan-2-nitrile oxide undergoes cycloaddition with alkenes to form 3-(2-furanyl)-4,5-dihydro-isoxazole systems. researchgate.net The regiochemistry and stereochemistry of these cycloadditions can often be controlled, providing access to a diverse range of substituted heterocyclic products. acs.org
Advanced Functionalization and Derivatization Strategies
The this compound scaffold is a versatile platform for the development of complex molecules, owing to its inherent reactivity and multiple sites for modification. Advanced functionalization strategies move beyond simple substitutions, employing sophisticated catalytic systems and reaction cascades to build intricate molecular architectures. These methods include cycloaddition reactions, multicomponent reactions (MCRs), and transition-metal-catalyzed cross-couplings, which enable the rapid construction of diverse chemical libraries.
Cycloaddition Reactions for Fused Ring Systems
The double bond and the nitrile group within the this compound framework are prime handles for participating in cycloaddition reactions. These reactions are powerful tools for creating polycyclic and spirocyclic structures with high stereocontrol.
One prominent strategy involves the use of the dihydrofuran core in [3+2] cycloaddition reactions. For instance, visible light-promoted photocatalysis has been employed to initiate the cycloaddition of electron-poor olefins, such as derivatives of 3-cyanochromones, with cyclopropylanilines. acs.org This process, often catalyzed by photosensitizers like Eosin Y, proceeds through radical intermediates to yield complex cyclopenta-fused chromenocarbonitrile derivatives. acs.org The nitrile group is crucial in this transformation, as it effectively stabilizes the necessary radical and anionic intermediates. acs.org
Another approach is the [4+1] cycloaddition, which has been demonstrated in the synthesis of highly substituted 2,3-dihydrofurans. Gold(I)-catalyzed reactions between α-diazoesters and propargyl alcohols can generate various 2,5-dihydrofurans, showcasing broad substrate scope and functional group tolerance. organic-chemistry.org Mechanistic studies suggest that this transformation likely proceeds through a 5-endo-dig cyclization of an α-hydroxy allene (B1206475) intermediate. organic-chemistry.org
The table below summarizes representative cycloaddition strategies for the derivatization of dihydrofuran-like structures.
Table 1: Cycloaddition Reactions for Dihydrofuran Derivatization
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Ref |
|---|---|---|---|---|
| [3+2] Cycloaddition | 3-Cyanochromone, N-Cyclopropylaniline | Eosin Y, Visible Light (Green LED), DMSO | Cyclopenta[b]chromeno-carbonitrile | acs.org |
| [4+1] Cycloaddition | α-Diazoester, Propargyl Alcohol | Gold(I) Catalyst | Substituted 2,5-Dihydrofuran | organic-chemistry.org |
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that contains portions of all starting materials. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.
The Petasis borono-Mannich reaction, a well-known MCR, provides a flexible route to α-arylglycine derivatives by reacting glyoxylic acid, an amine, and an arylboronic acid. researchgate.net A palladium-catalyzed, enantioselective three-component variant using aryltrifluoroborates, sulfonamides, and glyoxylic acid has been developed, expanding the substrate scope and providing access to valuable peptide-like building blocks. researchgate.net While not directly starting from a dihydrofuran, this highlights how MCRs can be used to construct complex fragments that could be incorporated into or attached to the dihydrofuran ring.
The inherent functionality of this compound makes it an ideal candidate for inclusion in MCR designs. For example, tandem reactions that begin with a Michael addition to an activated olefin followed by intramolecular cyclization are common. A three-component reaction of β-ketonitriles, aldehydes, and pyridinium (B92312) ylide precursors can yield trans-4,5-dihydrofuran-3-carbonitriles through a cascade of Knoevenagel condensation, Michael addition, and intramolecular SN2 cyclization. organic-chemistry.org
Table 2: Examples of Multicomponent Reactions in Heterocycle Synthesis
| MCR Type | Key Reactants | Catalyst/Solvent | Product Scaffold | Ref |
|---|---|---|---|---|
| Ugi 4-Component Reaction / Pd-Catalyzed Cyclization | Indole-2-carboxylic acid, Aniline, Aldehyde, Isocyanide | MeOH, then Pd(OAc)₂ | Indolo[3,2-c]quinolinone | rug.nl |
| Petasis-type Reaction | Glyoxylic acid, Sulfonamide, Aryltrifluoroborate | Palladium Catalyst | α-Arylglycine derivative | researchgate.net |
Transition-Metal-Catalyzed Cross-Coupling and Functionalization
Transition-metal catalysis offers a precise and powerful method for the derivatization of the dihydrofuran ring. Palladium-catalyzed reactions, in particular, are widely used for forming new carbon-carbon and carbon-heteroatom bonds.
The Heck reaction, for example, can be used to introduce aryl groups onto the dihydrofuran scaffold. A regioselective Heck reaction of 2,3-dihydrofuran (B140613) with diaryliodonium salts or aryl iodides, catalyzed by a palladium complex, can afford 2-aryl-2,5-dihydrofurans and 2-aryl-2,3-dihydrofurans in good yields. organic-chemistry.org The choice of ligand is critical; for instance, neopentyl phosphine (B1218219) ligands have been shown to promote Heck couplings with aryl bromides at ambient temperatures. organic-chemistry.orgorganic-chemistry.org
Furthermore, intramolecular hydroalkoxylation, catalyzed by gold or copper, provides an efficient route to functionalized dihydrofurans. organic-chemistry.org Ethyl α-(1-hydroxy-1-alkyl)methylallenoates can undergo a selective copper-catalyzed 5-endo cyclization to yield 3-ethoxycarbonyl-2-alkyl-2,5-dihydrofurans. organic-chemistry.org
Table 3: Transition-Metal-Catalyzed Derivatization of Dihydrofurans | Reaction | Substrate | Reagent | Catalyst System | Product | Ref | | --- | --- | --- | --- | --- | --- | | Heck Reaction | 2,3-Dihydrofuran | Diaryliodonium salt | P-containing Palladacycle | 2-Aryl-2,5-dihydrofuran | organic-chemistry.org | | Intramolecular Hydroalkoxylation | Hydroxyallenic ester | - | Ph₃PAuCl / AgOTf | 2-Alkyl-3-ethoxycarbonyl-2,5-dihydrofuran | organic-chemistry.org | | Asymmetric [3+2] Cycloaddition | Ethynylethylene carbonate, Malononitrile | Organo/Copper cooperative system | Optically active Polysubstituted dihydrofuran | organic-chemistry.org | | Ring-Contraction | 4-Aryl-3,6-dihydro-2H-pyran | m-CPBA, BF₃·OEt₂ | 3-Aryl-2,5-dihydrofuran | clockss.org |
These advanced strategies underscore the synthetic utility of the this compound core, enabling chemists to access a vast chemical space of novel, complex, and potentially bioactive molecules. The continued development of new catalytic systems and reaction methodologies will further expand the possibilities for derivatizing this valuable heterocyclic scaffold.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and environment of each atom can be determined.
¹H NMR for Proton Environments
The proton NMR (¹H NMR) spectrum of 2,5-dihydrofuran-3-carbonitrile is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The anticipated chemical shifts are influenced by the electron-withdrawing nitrile group and the oxygen heteroatom.
Based on analogous structures, the following proton environments are expected:
H5 (Methylene protons adjacent to oxygen): These two protons are expected to appear as a multiplet in the range of δ 4.5-4.8 ppm. Their proximity to the electronegative oxygen atom results in a downfield shift.
H2 (Methylene protons adjacent to the double bond): These protons are anticipated to resonate as a multiplet around δ 3.0-3.5 ppm.
H4 (Vinylic proton): The single vinylic proton at the C4 position is expected to be the most downfield non-aromatic proton, likely appearing as a triplet in the region of δ 6.8-7.2 ppm due to coupling with the adjacent H5 protons. The strong deshielding is a consequence of its position on a double bond and conjugation with the nitrile group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H2 | 3.0 - 3.5 | m |
| H4 | 6.8 - 7.2 | t |
| H5 | 4.5 - 4.8 | m |
Note: Predicted values are based on general principles and data from similar structures. Actual experimental values may vary.
¹³C NMR for Carbon Framework Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The presence of the nitrile group and the double bond significantly influences the chemical shifts of the carbon atoms.
The expected ¹³C NMR data is as follows:
C5 (Methylene carbon adjacent to oxygen): This carbon is expected to have a chemical shift in the range of δ 70-75 ppm.
C2 (Methylene carbon adjacent to the double bond): This carbon is predicted to appear around δ 30-35 ppm.
C4 (Vinylic carbon): This vinylic carbon should resonate at approximately δ 140-145 ppm.
C3 (Vinylic carbon bearing the nitrile group): Due to the electron-withdrawing nature of the nitrile group, this carbon is expected to be significantly shielded and appear upfield around δ 100-105 ppm.
CN (Nitrile carbon): The carbon of the nitrile group is anticipated to have a characteristic chemical shift in the range of δ 115-120 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 30 - 35 |
| C3 | 100 - 105 |
| C4 | 140 - 145 |
| C5 | 70 - 75 |
| CN | 115 - 120 |
Note: Predicted values are based on general principles and data from similar structures. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. Key expected correlations include those between the H4 and H5 protons, and between the H2 protons and the H4 proton (a weak long-range coupling might be observable).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms (e.g., H5 to C5, H2 to C2, and H4 to C4).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between carbons and protons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for confirming the connectivity of the entire molecule. For instance, correlations would be expected between the nitrile carbon (CN) and the H4 proton, as well as the H2 protons.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to show the following key absorption bands:
C≡N Stretch: A sharp, strong absorption band characteristic of a nitrile group is expected in the region of 2220-2260 cm⁻¹.
C=C Stretch: The carbon-carbon double bond in the dihydrofuran ring should give rise to a medium to weak absorption band around 1640-1680 cm⁻¹.
C-O-C Stretch: The ether linkage within the furan (B31954) ring will produce a strong absorption band in the fingerprint region, typically around 1050-1150 cm⁻¹.
=C-H Stretch: The stretching vibration of the vinylic C-H bond is expected to appear above 3000 cm⁻¹, likely in the 3050-3150 cm⁻¹ region.
C-H Stretch (sp³): The stretching vibrations of the sp³ hybridized C-H bonds of the methylene (B1212753) groups will be observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2220 - 2260 | Strong, Sharp |
| C=C (Alkene) | 1640 - 1680 | Medium to Weak |
| C-O-C (Ether) | 1050 - 1150 | Strong |
| =C-H (Vinylic) | 3050 - 3150 | Medium |
| C-H (Aliphatic) | 2850 - 2960 | Medium |
Note: Predicted values are based on general principles and data from similar structures. Actual experimental values may vary.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and deducing the molecular structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact mass of the molecular ion, which in turn allows for the unambiguous determination of the molecular formula. The molecular formula of this compound is C₅H₅NO.
The expected exact mass can be calculated as follows:
C: 12.00000 x 5 = 60.00000
H: 1.00783 x 5 = 5.03915
N: 14.00307 x 1 = 14.00307
O: 15.99491 x 1 = 15.99491
Total Exact Mass: 95.03713 u
An HRMS measurement confirming this exact mass would provide strong evidence for the elemental composition of the molecule. The fragmentation pattern in the mass spectrum would further support the proposed structure, with potential fragments corresponding to the loss of HCN, CO, or other small neutral molecules.
Various Ionization Methods (e.g., Chemical Ionization, Electrospray Ionization)
While detailed studies specifically on this compound are not extensively documented, the behavior of related heterocyclic and nitrile-containing compounds under various ionization conditions in mass spectrometry provides significant insights.
Chemical Ionization (CI): Chemical Ionization is a soft ionization technique that typically results in less fragmentation and a more prominent molecular ion peak compared to electron ionization. For this compound, CI would be expected to produce a strong signal for the protonated molecule [M+H]⁺. This is particularly useful for confirming the molecular weight of the compound. The choice of reagent gas, such as methane (B114726) or isobutane, can influence the extent of adduct formation and fragmentation.
Electrospray Ionization (ESI): Electrospray ionization is a widely used technique for analyzing polar and thermally labile molecules, making it suitable for many heterocyclic compounds. nih.govnih.gov For this compound, ESI in positive ion mode would likely generate the protonated molecule [M+H]⁺, as well as potential adducts with solvent molecules or salts present in the sample. The nitrile group and the oxygen atom in the dihydrofuran ring can both be protonated, and the efficiency of ionization would depend on the solvent system and pH. In some cases, charge-tagged ligands have been used to enhance the ESI signal of heterocyclic compounds, allowing for real-time reaction monitoring. nih.gov The analysis of nitrofuran derivatives by ESI-MS/MS has demonstrated its effectiveness in detecting and quantifying these compounds in various matrices. shimadzu.com
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) is a powerful tool for deducing the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For the [M+H]⁺ ion of this compound, several fragmentation pathways can be postulated based on the known fragmentation of similar structures. libretexts.orgyoutube.comlibretexts.org
A common fragmentation pathway for cyclic ethers involves ring-opening followed by the loss of small neutral molecules. For the dihydrofuran ring, this could involve the loss of ethylene (B1197577) (C₂H₄) or carbon monoxide (CO). The presence of the nitrile group introduces additional fragmentation possibilities, such as the loss of HCN. The fragmentation of dihydroflavonols, which also contain a heterocyclic ring, has been shown to involve cleavage of the C-ring, providing diagnostic ions that characterize the substituents. nih.gov Similarly, the fragmentation of furan fatty acids in GC/MS shows characteristic fragment ions. nih.gov
Postulated MS/MS Fragmentation of [this compound+H]⁺:
| Precursor Ion (m/z) | Postulated Fragment Ion | Neutral Loss |
|---|---|---|
| [M+H]⁺ | [M+H - HCN]⁺ | Hydrogen Cyanide |
| [M+H]⁺ | [M+H - C₂H₄]⁺ | Ethylene |
| [M+H]⁺ | [M+H - CO]⁺ | Carbon Monoxide |
This table represents a hypothetical fragmentation pattern based on the chemical structure and known fragmentation of related compounds.
X-ray Crystallography for Definitive Molecular Structure and Stereochemistry
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. nih.govwikipedia.orgyoutube.com This technique provides precise information about bond lengths, bond angles, and the stereochemistry of the molecule. For this compound, obtaining a single crystal of suitable quality would allow for the unambiguous confirmation of its molecular structure.
The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. wikipedia.orglibretexts.org The intensities and positions of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined. While a crystal structure for this compound itself is not publicly available, the structures of more complex dihydrofuran derivatives have been successfully determined using this method, demonstrating its applicability to this class of compounds. For instance, the crystal structure of a β-cyanoketone containing a dihydrofuran moiety has been confirmed by single-crystal X-ray analysis. acs.org This confirms that the dihydrofuran ring system is amenable to crystallographic analysis.
Chromatographic Separation Techniques
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is a standard technique for the separation, identification, and quantification of components in a mixture. It is particularly well-suited for assessing the purity of synthesized compounds like this compound.
A typical HPLC method for the analysis of furan derivatives often employs a reversed-phase C18 column. nih.govshimadzu.comresearchgate.net The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with the gradient or isocratic elution profile optimized to achieve good separation of the target compound from any impurities. researchgate.netdgaequipment.com Detection is commonly performed using a diode-array detector (DAD) or a UV detector set at a wavelength where the compound exhibits strong absorbance. The purity of the compound can be determined by the relative area of its peak in the chromatogram. Validated HPLC methods have been developed for the simultaneous determination of multiple furan derivatives in various samples.
Typical HPLC Parameters for Furan Derivative Analysis:
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |
| Elution | Isocratic or Gradient |
| Flow Rate | Typically 0.5-1.5 mL/min |
| Detection | Diode-Array Detector (DAD) or UV Detector |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Given that this compound is likely to have some volatility, GC-MS can be employed for its analysis, particularly for identifying volatile impurities or byproducts from its synthesis.
In GC-MS, the sample is vaporized and separated based on boiling point and polarity on a capillary column (e.g., HP-5MS) before being detected by a mass spectrometer. mdpi.com For complex samples, a pre-concentration technique such as solid-phase microextraction (SPME) can be used to extract volatile components. mdpi.com The resulting mass spectrum provides a fingerprint of the compound that can be compared to spectral libraries for identification. The analysis of furan and its derivatives in food matrices has been successfully achieved using GC-MS/MS, which offers enhanced selectivity and sensitivity. mdpi.com Pyrolysis-GC-MS is another variant that can be used to identify additives in nitrile-containing materials. chromatographyonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is ideal for analyzing this compound in complex mixtures, such as reaction monitoring or metabolite identification. nih.govnih.govresearchgate.netresearchgate.net
LC-MS allows for the separation of the target compound from a complex matrix, followed by its ionization (commonly with ESI) and detection by the mass spectrometer. The use of tandem mass spectrometry (LC-MS/MS) provides even greater specificity and allows for structural confirmation through fragmentation analysis. This method has been widely used for the analysis of nitrofuran metabolites and other heterocyclic compounds in various biological and environmental samples. shimadzu.comnih.govresearchgate.net The development of UHPLC (Ultra-High-Performance Liquid Chromatography) systems has enabled faster and more efficient separations. shimadzu.com
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
While direct applications of Capillary Electrophoresis-Mass Spectrometry (CE-MS) on "this compound" are not extensively documented in the reviewed literature, the principles of this powerful analytical technique are highly relevant for its analysis. CE-MS is a hybrid technique that couples the high separation efficiency of capillary electrophoresis with the sensitive and selective detection capabilities of mass spectrometry.
In a typical CE-MS setup, charged molecules are separated in a narrow capillary under the influence of an electric field. The separated analytes are then introduced into the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. This would allow for the precise determination of the molecular weight of "this compound" and its fragments, aiding in its identification and purity assessment. Furthermore, CE-MS could be employed to monitor the synthesis of "this compound" by separating the target compound from starting materials, intermediates, and byproducts, providing valuable information for reaction optimization.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. It determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a sample. This data is then compared with the calculated theoretical values based on the expected molecular formula.
For instance, in the synthesis of derivatives of 2,5-dihydrofuran (B41785), elemental analysis is routinely used to confirm the successful incorporation of various functional groups. researchgate.net In one study, the elemental analysis of a synthesized arylimino 2,5-dihydrofuran derivative yielded the following results:
| Element | Calculated (%) | Found (%) |
| C | 63.34 | 63.55 |
| H | 4.98 | 4.96 |
| N | 13.85 | 13.89 |
These results show a close correlation between the calculated and experimentally found values, thus confirming the proposed structure of the synthesized compound. researchgate.net This technique provides crucial evidence for the successful synthesis and purity of "this compound" and its derivatives.
Specialized Spectroscopic and Physical Methods
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique for identifying functional groups within a molecule. nasa.gov In the solid-state analysis of "this compound," FTIR spectroscopy can provide characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. scispace.com
The FTIR spectrum of a compound is unique and acts as a molecular fingerprint. scispace.com For "this compound," key characteristic peaks would be expected for the C≡N (nitrile) stretching vibration, the C-O-C (ether) stretching vibrations of the dihydrofuran ring, and the C=C stretching vibration. The position and intensity of these peaks can be influenced by the solid-state packing and intermolecular interactions. researchgate.net Different sampling techniques, such as Attenuated Total Reflectance (ATR) or the use of KBr pellets, can be employed for solid-state analysis, with each having its advantages and limitations regarding the spectral range and sample preparation. scispace.com
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are invaluable for characterizing the thermal properties of materials, including catalysts that might be used in the synthesis of "this compound". hidenanalytical.comtainstruments.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. nasa.gov This is useful for determining the thermal stability and decomposition profile of a catalyst. hidenanalytical.com For example, TGA can reveal the temperatures at which a catalyst loses volatile components or decomposes. iitk.ac.in
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. iitk.ac.in DSC can identify phase transitions such as melting, crystallization, and glass transitions. ucr.edu In catalyst characterization, DSC can be used to study the catalyst's heat capacity and the energetics of its interactions with reactants or the surrounding atmosphere. hidenanalytical.com
Simultaneous DSC-TGA analysis can provide complementary information, differentiating between thermal events with and without mass loss. iitk.ac.in These techniques are crucial for understanding the thermal behavior and stability of catalysts, which is essential for optimizing reaction conditions in the synthesis of compounds like "this compound". hidenanalytical.com
Parahydrogen-Induced Polarization (PHIP) is a specialized Nuclear Magnetic Resonance (NMR) technique used to study reaction mechanisms and dynamics. While direct application of PHIP to "this compound" is not found in the provided search results, its principles are relevant for investigating the hydrogenation reactions that could be involved in its synthesis or subsequent transformations.
PHIP utilizes the unique nuclear spin properties of parahydrogen to dramatically enhance the NMR signals of reaction products. This signal enhancement allows for the detection of transient intermediates and the elucidation of detailed mechanistic pathways. For example, if "this compound" were to be synthesized via a reaction involving the addition of hydrogen, PHIP could potentially be used to trace the path of the hydrogen atoms and identify the key intermediates in the reaction sequence. This would provide unprecedented insight into the reaction dynamics.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for the study of electronic structure. For 2,5-dihydrofuran-3-carbonitrile and related systems, DFT calculations offer a detailed understanding of their fundamental properties.
Geometry Optimization and Vibrational Frequency Analysis of Isomers and Intermediates
A critical first step in computational analysis is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound and its isomers, DFT methods are employed to locate the minimum energy structures on the potential energy surface. researchgate.net This process is not only crucial for understanding the molecule's shape but also serves as the foundation for subsequent calculations.
Once an optimized geometry is obtained, vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure is a true minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared and Raman spectra. researchgate.netuni-muenchen.de Theoretical vibrational frequencies, when compared with experimental data, can help in the identification and characterization of different isomers and transient intermediates that may be difficult to isolate and study experimentally. researchgate.netchemrxiv.org For instance, in the synthesis of dihydrofurans, various intermediates can be formed, and their calculated vibrational spectra can aid in elucidating the reaction pathway. researchgate.net
Table 1: Theoretical Vibrational Frequencies of Dihydrofuran Derivatives
| Vibrational Mode | Calculated Frequency (cm-1) | Description |
|---|---|---|
| C=C Stretch | ~1650-1680 | Stretching of the carbon-carbon double bond in the dihydrofuran ring. |
| C≡N Stretch | ~2230-2260 | Stretching of the carbon-nitrogen triple bond of the nitrile group. |
| C-O-C Stretch | ~1050-1150 | Asymmetric and symmetric stretching of the ether linkage. |
| CH2 Bending | ~1450-1470 | Scissoring and wagging motions of the methylene (B1212753) groups in the ring. |
Transition State Characterization and Reaction Energetics
Understanding the mechanism of a chemical reaction requires the identification of transition states, which are the highest energy points along the reaction coordinate. DFT calculations are instrumental in locating and characterizing these transient structures. A transition state is confirmed by vibrational frequency analysis, where it exhibits exactly one imaginary frequency corresponding to the motion along the reaction path. uni-muenchen.de
For reactions involving the formation or transformation of this compound, such as cycloaddition or isomerization reactions, DFT can be used to map out the entire reaction pathway. researchgate.netpku.edu.cnrsc.orgresearchgate.net This includes calculating the energies of reactants, products, intermediates, and transition states. The energy differences between these species provide crucial information about the reaction's feasibility and kinetics. For example, the activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. pku.edu.cnnih.gov Computational studies on related furan (B31954) systems have shown that different reaction pathways, such as concerted versus stepwise mechanisms, can be evaluated based on their calculated activation barriers. pku.edu.cn
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Beyond vibrational frequencies, DFT can predict other important spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. nih.govcomporgchem.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. nih.govresearchgate.net These predicted shifts, when compared with experimental spectra, can help confirm the structure of this compound and distinguish it from its isomers. comporgchem.com The accuracy of these predictions can be enhanced by using appropriate computational methods and basis sets, and by considering solvent effects. nih.govcomporgchem.com
Table 2: Predicted vs. Experimental NMR Chemical Shifts for a Dihydrofuran Derivative
| Atom | Predicted Chemical Shift (ppm) - DFT | Experimental Chemical Shift (ppm) |
|---|---|---|
| H (on C2) | 4.8 - 5.2 | 4.95 |
| H (on C5) | 4.6 - 5.0 | 4.75 |
| C2 | 75 - 85 | 80.1 |
| C3 | 110 - 120 | 115.3 |
| C4 | 145 - 155 | 150.2 |
| C5 | 70 - 80 | 74.6 |
| CN | 115 - 125 | 118.9 |
Isotope Effects and Mechanistic Pathway Confirmation
Kinetic Isotope Effects (KIEs) provide valuable experimental data for probing reaction mechanisms. DFT calculations can be used to predict these effects by calculating the vibrational frequencies of isotopically labeled and unlabeled molecules at the reactant and transition state geometries. rsc.org The difference in zero-point vibrational energies between the isotopologues can be related to the KIE. By comparing the calculated KIEs with experimental values, it is possible to gain strong evidence for a particular reaction mechanism. acs.org For instance, in a reaction where a C-H bond is broken in the rate-determining step, a significant primary KIE would be expected. DFT calculations can quantify this effect and help confirm the involvement of that specific bond in the transition state. rsc.orgacs.org
Molecular Dynamics Simulations for Conformational Analysis
While DFT calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For flexible molecules like this compound, which can adopt various conformations, MD simulations are particularly useful. nih.gov By simulating the motion of atoms over time, MD can explore the conformational landscape of the molecule, identifying the most populated conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. Time-averaged restrained MD simulations can be particularly powerful when combined with experimental data, such as NMR-derived scalar coupling constants, to refine the conformational analysis of five-membered ring systems. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Dihydrofuran Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govmdpi.com For dihydrofuran derivatives, QSAR models can be developed to predict their activity for a specific biological target. bohrium.comresearchgate.net
The process involves calculating a set of molecular descriptors for each compound in a training set with known activities. These descriptors can be based on 2D or 3D structural features, as well as quantum chemical properties obtained from DFT calculations. nih.govbohrium.com Statistical methods are then used to build a model that correlates these descriptors with the observed activity. nih.gov Once a robust QSAR model is developed and validated, it can be used to predict the activity of new, untested dihydrofuran derivatives, thereby guiding the design and synthesis of more potent compounds. mdpi.combohrium.com This approach can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing. nih.gov
Theoretical Prediction of Chemical Reactivity Descriptors
Chemical reactivity descriptors, derived from Density Functional Theory (DFT), are essential for predicting how a molecule will behave in a chemical reaction. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which indicate a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO gap is a key indicator of chemical stability. Other important descriptors are chemical potential (μ), hardness (η), and the electrophilicity index (ω), which quantify a molecule's tendency to react. rsc.org
A computational study on a structurally related furanium ion, 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI), offers valuable insights. researchgate.net Calculations at the B3LYP/6-311G** level of theory were used to determine its properties. researchgate.net For this ion, the HOMO and LUMO orbitals are crucial in defining its reactivity. researchgate.net The distribution of these frontier orbitals indicates the most probable sites for electrophilic and nucleophilic attacks.
Local reactivity descriptors, such as Fukui functions, pinpoint specific atomic sites prone to attack. In the case of the NNKFI cation, calculations confirmed that the C5 position is the most likely site for a nucleophilic attack. researchgate.net This is a critical piece of information for predicting the outcomes of reactions involving this or similar scaffolds.
Table 1: Theoretical Reactivity Descriptors for a Dihydrofuran Analog (NNKFI) Note: This data is for the related compound 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI) and is used here as an illustrative example for the types of descriptors calculated for such heterocyclic systems.
| Descriptor | Value (trans conformer) | Significance |
| HOMO Energy | - | Indicates electron-donating ability |
| LUMO Energy | - | Indicates electron-accepting ability |
| HOMO-LUMO Gap | - | Correlates with chemical stability and reactivity |
| Fukui Index (f⁻) at C5 | - | Predicts susceptibility to nucleophilic attack |
| Fukui Index (f⁺) at C5 | - | Predicts susceptibility to electrophilic attack |
| Dual Descriptor (Δf) at C5 | - | Distinguishes between nucleophilic and electrophilic sites |
Electronic Structure Analysis (e.g., Charge Density Distributions, Electrostatic Potential Maps)
Electronic structure analysis reveals the distribution of electrons within a molecule, which governs its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps are particularly useful as they visualize the regions of positive and negative electrostatic potential on the electron density surface of a molecule. These maps help identify sites for electrophilic and nucleophilic reactions. nih.gov
For the related 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI) ion, MEP maps and Natural Population Analysis (NPA) were calculated to understand its charge distribution. researchgate.net The results showed a delocalization of the positive charge across the furanium moiety. researchgate.net Specifically, the analysis revealed significant carbocation character at the C5 position, consistent with the Fukui indices that predict it as the primary site for nucleophilic attack. researchgate.net The electron density contours and electrostatic potential surfaces illustrate that despite the formal positive charge on the oxygen, the electrophilic character is most pronounced at the C5 carbon. researchgate.net This kind of detailed electronic analysis is crucial for designing reactions and understanding the intermolecular interactions that will govern the molecule's behavior in different chemical environments.
Computational Assessment of Energetic Properties for Potential Applications
The energetic properties of a molecule, such as its heat of formation and bond dissociation energies, can be assessed computationally to determine its stability and potential for use in various applications, including as a building block for more complex materials or as a high-energy compound.
Pharmacophore Modeling for Ligand Design
Pharmacophore modeling is a powerful computational technique in drug discovery used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. nih.govyoutube.com These models serve as 3D queries to screen large chemical databases for novel, structurally diverse compounds that are likely to be active. youtube.com
The this compound scaffold possesses several key features that make it an interesting candidate for pharmacophore modeling and ligand design:
Hydrogen Bond Acceptor: The oxygen atom in the dihydrofuran ring and the nitrogen atom of the nitrile group can both act as hydrogen bond acceptors.
Hydrophobic Regions: The aliphatic carbon backbone provides hydrophobic character.
Rigid Scaffold: The ring structure provides a degree of conformational rigidity, which is often desirable in drug design for achieving specific binding orientations.
A pharmacophore model could be developed based on known active compounds containing the dihydrofuran moiety. For instance, in a study on inhibitors for P. falciparum dihydroorotate (B8406146) dehydrogenase, pharmacophore models were successfully built from dihydrothiophenone derivatives (a sulfur analog of dihydrofuranone), identifying hydrogen bond acceptors and aromatic rings as crucial features for activity. nih.gov Similarly, a ligand-based pharmacophore model could be generated from a set of biologically active molecules containing the this compound core. This model would define the spatial relationships between the key chemical features required for biological activity, enabling the virtual screening of compound libraries to identify new potential ligands for a given target. nih.gov
Applications in Advanced Organic Synthesis
Utilization as Versatile Synthons in Multi-Step Synthesis
2,5-Dihydrofuran-3-carbonitrile serves as a versatile synthon, or synthetic building block, in multi-step organic synthesis. Its value stems from the presence of multiple reactive sites that can be manipulated selectively. The α,β-unsaturated nitrile functionality is a key feature, acting as a Michael acceptor and a dienophile in various cycloaddition reactions. The double bond can undergo a range of transformations, including hydrogenation, epoxidation, and dihydroxylation, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other nitrogen-containing heterocycles like tetrazoles.
Research on related dihydrofuran systems underscores the synthetic potential. For instance, organo/copper cooperative systems have been used for the catalytic asymmetric decarboxylative [3 + 2] cycloaddition of ethynylethylene carbonates with malononitrile, yielding optically active polysubstituted dihydrofurans. organic-chemistry.org The resulting products, containing both a cyano group and a terminal alkynyl group, are noted for their wide scope in further structural modifications. organic-chemistry.org Similarly, unique 1-[2H,5H-dihydrofur-3-yl]ketones, synthesized via intramolecular cycloadditions of silyl (B83357) nitronates, highlight the utility of the dihydrofuran core in creating novel molecular frameworks. nih.gov These examples, while not starting directly from this compound, illustrate the broad reactivity patterns that make this class of compounds, including the title compound, powerful tools for synthetic chemists.
Building Blocks for Complex Heterocyclic Architectures (e.g., Spirocycles, Fused Ring Systems)
The structure of this compound makes it a prime candidate for the synthesis of complex heterocyclic architectures such as spirocycles and fused-ring systems. The α,β-unsaturated nature of the molecule is particularly suited for cycloaddition reactions, which are a cornerstone of heterocyclic synthesis.
Fused Ring Systems: The dihydrofuran moiety can be a precursor to various fused heterocyclic systems. Research has demonstrated that fused furans and dihydrofurans are prevalent motifs in a wide spectrum of biologically active natural products. nih.gov Efficient methods for creating fused furans include gold(III) bromide catalyzed cycloisomerization of 2-alkynylcycloalk-2-enols and (4+1)-annulation reactions of arylidene heterocyclic-N-fused imidazolones with α-carbonyl sulfoxonium ylides. organic-chemistry.orgresearchgate.net Furthermore, a tandem reaction assisted by pyridinium (B92312) ylide has been developed to efficiently prepare fused 2,3-dihydrofuran (B140613) derivatives. acs.org These established strategies for fusing rings onto furan (B31954) and dihydrofuran cores suggest the potential of this compound to serve as a foundational component for novel fused systems.
Spirocyclic Systems: Spirocycles, which contain two rings connected by a single common atom, are another important class of complex molecules accessible from α,β-unsaturated precursors. Methodologies for synthesizing spirocyclic heterocycles often involve reactions with α,β-unsaturated N-acyliminium ions or the use of α,β-unsaturated carbonyl moieties in Michael addition reactions. rsc.orgnih.govnih.gov For example, a Lewis acid-catalyzed spirocyclopropanation process with conjugated carboxamides of indoles has been developed using a nitrile-stabilized ylide, showcasing how nitrile-containing substrates can be used to build spiro-architectures. researchgate.net Given that this compound contains an activated double bond, it is a plausible substrate for similar transformations to generate novel spiro-dihydrofuran compounds.
Precursors for Biologically Relevant Molecules and Natural Product Analogues
The dihydrofuran ring is a common structural motif in a vast number of natural products and other biologically significant molecules that exhibit a wide range of activities, including antitumor, antimicrobial, and anti-inflammatory properties. While direct synthesis of a specific natural product from this compound is not prominently documented, its potential as a precursor is significant due to the established biological relevance of its core structure.
The nitrile group offers a gateway to various functionalities present in bioactive molecules. For example, it can be converted to an amidine or tetrazole, which are common isosteres for carboxylic acids in medicinal chemistry. The synthesis of enantiomerically enriched 2,3-dihydrofurans has been achieved through asymmetric domino reactions, highlighting a pathway to chiral building blocks essential for drug synthesis. metu.edu.tr The resulting dihydrofuran derivatives are considered valuable precursors for more complex chiral molecules. metu.edu.tr Benzo- and naphtho-fused furans and dihydrofurans, which could potentially be synthesized from dihydrofuran precursors, are found in natural products with activities against the hepatitis B virus and various tumor cell lines. nih.gov
Development of High-Energy Density Materials (HEDMs)
High-energy density materials (HEDMs) are substances that release large amounts of energy upon decomposition. A key strategy in the design of modern HEDMs is the creation of molecules with a high nitrogen content, a positive enthalpy of formation, and a good oxygen balance, as these compounds often decompose to form the highly stable dinitrogen (N₂) gas. researchgate.net
The chemical structure of this compound makes it a molecule of interest in the context of HEDM research. The nitrile group (-C≡N) is a crucial functional group in energetic materials synthesis, often serving as a precursor to nitrogen-rich heterocyclic rings like tetrazoles or as a building block in the assembly of other energetic frameworks. frontiersin.org The synthesis of nitrogen-rich energetic compounds frequently involves the combination of various polynitrogen and nitrogen-oxygen heterocyclic scaffolds. nih.gov Strategies based on cyanofurazan and cyanofuroxan structures have been extensively reviewed, demonstrating the importance of the cyano group in this field. frontiersin.org
Materials Science Applications (e.g., Electrochromic Polymers)
Beyond energetic materials, this compound derivatives have found applications in the field of materials science, particularly in the development of electrochromic polymers. Electrochromic materials can change their optical properties (color) in response to an applied electrical potential, making them useful for applications such as smart windows, displays, and sensors. metu.edu.tr
Research has shown that polymers derived from dihydrofuran carbonitrile structures can exhibit desirable electrochromic properties. In one study, new thiophene–furan–thiophene type monomers were synthesized through the oxidation of 2,5-di(thiophen-2-yl)-4,5-dihydrofuran-3-carbonitriles. nih.govrsc.org These monomers were then electrochemically polymerized to form homopolymers and copolymers. nih.govrsc.org
The resulting polymer films demonstrated distinct electrochromic behavior, with fast switching times and good optical contrast, making them promising candidates for electrochromic device (ECD) applications. nih.govrsc.org The properties of these polymers are summarized in the table below.
| Polymer Type | Monomer Precursor | Key Electrochromic Properties |
| Homopolymer | 2,5-di(thiophen-2-yl)furan-3-carbonitrile | Stable, good optical contrast |
| Copolymer with EDOT | 2,5-di(thiophen-2-yl)furan-3-carbonitrile | Stable, fast response time, good optical contrast |
Data sourced from studies on derivatives of this compound. nih.govrsc.org
Intermediates in Industrial Chemical Processes
While there is limited specific information on the large-scale industrial production or use of this compound itself, the parent compound, 2,5-dihydrofuran (B41785), and its hydrogenated derivative, tetrahydrofuran (B95107) (THF), are of significant industrial importance. uow.edu.augoogle.comnih.gov 2,5-Dihydrofuran is recognized as a useful raw material or intermediate for producing pharmaceuticals, agrochemicals, and polymers. google.com
Processes for the continuous production of 2,5-dihydrofuran have been developed, for instance, through the dehydration of cis-2-butene-1,4-diol. google.com The parent compound is a known building block in the pharmaceutical and commodity chemical industries. google.com Given the industrial relevance of the basic 2,5-dihydrofuran scaffold wikipedia.org, it is plausible that derivatives like this compound could serve as specialized intermediates in niche industrial applications where the nitrile functionality is required for subsequent chemical transformations, although such uses are not widely documented in public literature.
Q & A
Q. What catalytic methods are commonly used to synthesize 2,5-dihydrofuran-3-carbonitrile derivatives, and how do they influence reaction efficiency?
Lithium ethoxide (LiOEt) is a highly effective catalyst for synthesizing derivatives such as 2-dicyanomethylene-4,5,5-trimethyl-2,5-dihydrofuran-3-carbonitrile. Computational studies (B3LYP/6-31G(d) level DFT) show LiOEt reduces activation energy by 115.86 kJ·mol⁻¹ compared to uncatalyzed reactions. This occurs via a distinct mechanistic pathway involving charge density redistribution at bond-forming critical points . Alternative catalysts like sodium or magnesium ethoxide are less studied but may require comparative kinetic analyses.
Q. What experimental techniques are critical for confirming the structural integrity of synthesized this compound derivatives?
X-ray crystallography is essential for unambiguous structural confirmation. For example, (±)-trans-5-benzoyl-2-(1H-indol-3-yl)-4-phenyl-4,5-dihydrofuran-3-carbonitrile was characterized via monoclinic (P21/c) crystal system analysis, revealing intramolecular C–H⋯O interactions and hydrogen-bonded dimers stabilizing the lattice . Complementary techniques like IR spectroscopy and NMR can validate functional groups and stereochemistry.
Q. How do reaction conditions (e.g., solvent, temperature) impact the yield of this compound derivatives?
Reactions between 3-hydroxy-3-methyl-2-butanone and malononitrile under LiOEt catalysis are typically conducted in anhydrous ethanol. Elevated temperatures (e.g., reflux) enhance reaction rates, but side reactions may occur if temperature control is poor. Solvent polarity influences transition-state stabilization, which can be modeled using DFT-derived solvent correction terms .
Advanced Research Questions
Q. How can density functional theory (DFT) resolve mechanistic ambiguities in the synthesis of this compound derivatives?
DFT studies at the B3LYP/6-31G(d) level enable geometry optimization of reactants, intermediates, and transition states. Intrinsic reaction coordinate (IRC) analysis confirms transition-state authenticity, while charge density maps identify electron-deficient regions critical for bond formation. For example, LiOEt facilitates proton transfer and stabilizes intermediates via lithium coordination, a pathway absent in uncatalyzed reactions .
Q. What strategies can address contradictions in reported catalytic efficiencies for similar this compound syntheses?
Contradictions may arise from differences in catalyst purity, solvent effects, or computational methodologies. Systematic validation should include:
- Reproducing experimental conditions with controlled catalyst sources.
- Re-evaluating activation energies using consistent DFT functionals (e.g., comparing B3LYP vs. M06-2X results).
- Cross-referencing kinetic data with spectroscopic monitoring (e.g., in situ IR) .
Q. How can retrosynthetic analysis optimize pathways for novel this compound derivatives with specific electronic properties?
Retrosynthetic planning should prioritize electron-deficient intermediates for nonlinear optical (NLO) applications. For example, malononitrile serves as a dual electrophile in cyclization reactions. Substituents like dicyanomethylene enhance electron-withdrawing capacity, which can be predicted using Hammett parameters or frontier molecular orbital (FMO) analysis .
Q. What role do non-covalent interactions (e.g., C–H⋯π, Br⋯Br) play in the crystallographic packing of this compound derivatives?
In hexasubstituted derivatives like 3,4-dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran, Br⋯Br contacts (3.5–3.6 Å) and C–H⋯H interactions contribute to dense, stable crystal packing. These interactions can be quantified using Hirshfeld surface analysis and correlated with thermal stability metrics .
Methodological Guidance
-
For Computational Studies :
Use Gaussian or ORCA software for DFT calculations. Validate transition states with frequency analyses (no imaginary frequencies for minima; one imaginary frequency for transition states). Include solvent effects via continuum models (e.g., SMD) . -
For Structural Analysis :
Refine X-ray data with SHELXL. Report torsion angles (e.g., θ and φ for dihydrofuran rings) and hydrogen-bonding parameters (D–H⋯A distances, angles) to clarify conformational stability . -
For Synthetic Optimization :
Screen catalysts (LiOEt, NaOEt, MgOEt) under inert atmospheres to prevent hydrolysis. Monitor reactions via TLC or GC-MS to isolate intermediates and minimize byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
